molecular formula C8H20Cl2N2OS B2724229 Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride CAS No. 2137812-80-5

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride

Cat. No.: B2724229
CAS No.: 2137812-80-5
M. Wt: 263.22
InChI Key: DCHRUZVODILHHW-UHFFFAOYSA-N
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Description

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride is a complex organic compound that features a piperidine ring, a sulfanone group, and a dimethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with dimethyl sulfoxide under acidic conditions to promote the formation of the carbenium ion via Pummerer fragmentation . Hydrochloric acid is often used as a chlorine source in this reaction .

Industrial Production Methods

Industrial production methods for this compound may involve the use of dual-functional ionic liquids as catalysts. These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl((piperidin-3-ylmethyl)imino)-l6-sulfanone dihydrochloride include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

dimethyl-oxo-(piperidin-3-ylmethylimino)-λ6-sulfane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2OS.2ClH/c1-12(2,11)10-7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHRUZVODILHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NCC1CCCNC1)(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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